
5-((2-(4-Methoxyphenoxy)-5-(trifluoromethyl)phenyl)amino)-5-oxo-3-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
84-B10 is a derivative of 3-phenylglutaric acid. It has gained attention due to its ability to inhibit cisplatin-induced tubular ferroptosis, attenuate mitochondrial damage, and reduce oxidative stress. This compound has shown promise in ameliorating acute kidney injury induced by cisplatin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 84-B10 involves the derivatization of 3-phenylglutaric acid. The specific synthetic routes and reaction conditions are not extensively detailed in the available literature.
Industrial Production Methods
Given its application in scientific research, it is likely produced in specialized laboratories under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
84-B10 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: Reduction reactions may occur under specific conditions, altering the functional groups on the molecule.
Substitution: Substitution reactions can modify the phenyl group or other functional groups on the molecule
Common Reagents and Conditions
Common reagents used in the reactions involving 84-B10 include:
Oxidizing agents: Such as hydrogen peroxide or other peroxides.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted phenylglutaric acid derivatives .
Scientific Research Applications
84-B10 has several scientific research applications, including:
Chemistry: Used as a model compound to study ferroptosis and related oxidative stress mechanisms.
Biology: Investigated for its role in cellular protection against oxidative damage and mitochondrial dysfunction.
Medicine: Explored as a potential therapeutic agent for acute kidney injury and other conditions involving oxidative stress and mitochondrial damage.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting oxidative stress and mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of 84-B10 involves the activation of the mitochondrial protease, Lon protease 1 (LONP1). This activation helps protect against cisplatin-induced acute kidney injury by preserving mitochondrial ultrastructure, restoring mitochondrial respiration, and reducing mitochondrial reactive oxygen species generation. The compound also enhances the expression of key transporters and enzymes involved in mitochondrial fatty acid β-oxidation and peroxisomal fatty acid β-oxidation .
Comparison with Similar Compounds
Similar Compounds
3-Phenylglutaric acid: The parent compound of 84-B10.
Cisplatin: A chemotherapy drug that induces ferroptosis, against which 84-B10 has shown protective effects.
Other ferroptosis inhibitors: Compounds that inhibit ferroptosis through various mechanisms .
Uniqueness of 84-B10
84-B10 is unique due to its dual action in protecting against both mitochondrial and peroxisomal dysfunction. Its ability to activate LONP1 and mitigate oxidative stress sets it apart from other ferroptosis inhibitors. Additionally, its specific application in reducing cisplatin-induced acute kidney injury highlights its potential therapeutic value .
Properties
Molecular Formula |
C25H22F3NO5 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
5-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)anilino]-5-oxo-3-phenylpentanoic acid |
InChI |
InChI=1S/C25H22F3NO5/c1-33-19-8-10-20(11-9-19)34-22-12-7-18(25(26,27)28)15-21(22)29-23(30)13-17(14-24(31)32)16-5-3-2-4-6-16/h2-12,15,17H,13-14H2,1H3,(H,29,30)(H,31,32) |
InChI Key |
UMUXAMJXLBOQNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC(CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


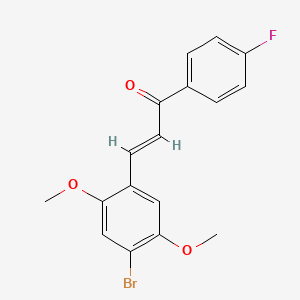
![2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10855064.png)

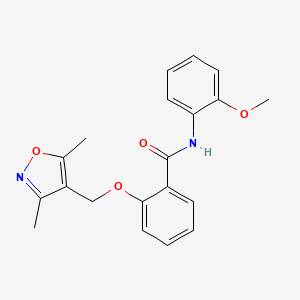
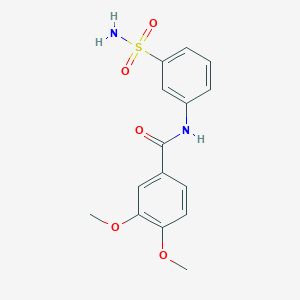
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B10855096.png)
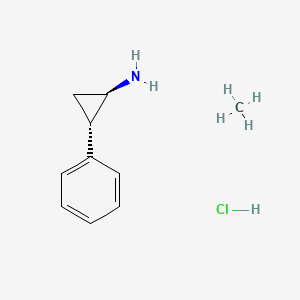
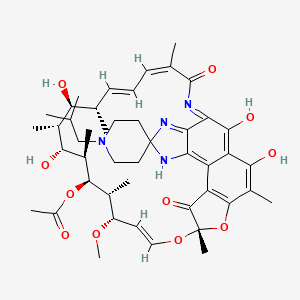

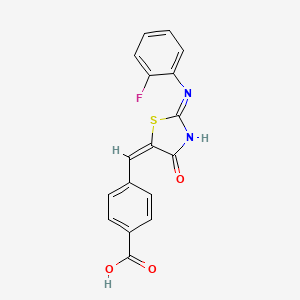
![(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid](/img/structure/B10855122.png)
![5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride](/img/structure/B10855135.png)
![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)
![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)
